molecular formula C14H17NO4S B2873334 2-ethoxy-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide CAS No. 2034489-61-5

2-ethoxy-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide

Cat. No.: B2873334
CAS No.: 2034489-61-5
M. Wt: 295.35
InChI Key: NSMDVRUEXNDIBM-UHFFFAOYSA-N
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Description

This compound features a unique hybrid heterocyclic structure combining a furan ring substituted with a thiophen-3-yl group, linked to a hydroxyethyl-acetamide core modified with an ethoxy group. The ethoxy substituent enhances lipophilicity, while the hydroxy group may facilitate hydrogen bonding.

Properties

IUPAC Name

2-ethoxy-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-2-18-8-14(17)15-7-11(16)13-4-3-12(19-13)10-5-6-20-9-10/h3-6,9,11,16H,2,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMDVRUEXNDIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC(C1=CC=C(O1)C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Thiazolidinone and Thioxoacetamide Cores

describes compounds such as 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) and analogs. Key differences include:

  • Core Structure: The target compound lacks the thioxo and thiazolidinone moieties but incorporates a furan-thiophene system.
  • Substituents : The ethoxy and hydroxyethyl groups in the target contrast with chlorobenzylidene or nitro-furyl substituents in analogs.
  • Physical Properties : Analogs in exhibit melting points ranging from 147–207°C , suggesting crystalline stability. The target’s melting point is unreported but may align with this range due to hydrogen bonding from the hydroxy group .

Triazole and Thiophene-Containing Acetamides

highlights 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide , which shares a thiophene moiety but differs in:

  • Heterocyclic Arrangement : The target’s thiophen-3-yl is fused to furan, whereas the analog uses a triazole-thiophene system.
  • Bioactivity Potential: Triazole-thiophene analogs are often explored for antimicrobial or anti-inflammatory activity, but the target’s furan-thiophene system may offer distinct electronic properties for receptor binding .

Anti-Exudative Acetamide Derivatives

evaluates 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives for anti-exudative activity. Comparisons include:

  • Functional Groups : The target’s ethoxy and hydroxy groups may improve solubility compared to triazole-sulfanyl analogs.
  • Activity : Analogs in showed efficacy comparable to diclofenac sodium (8 mg/kg), suggesting the target’s furan-thiophene system could enhance anti-inflammatory effects .

Chloroacetamide Herbicides

lists pesticidal chloroacetamides like alachlor and pretilachlor . Contrasts with the target compound:

  • Toxicity Profile : Chloro substituents in herbicides are associated with higher toxicity, whereas the target’s ethoxy and hydroxy groups likely reduce reactivity and toxicity .

Solubility and Stability

  • Lipophilicity : The ethoxy group increases logP compared to methoxy or hydroxy-substituted analogs (e.g., ’s Compound 12 with nitro-furyl groups).
  • Hydrogen Bonding : The hydroxy group may enhance aqueous solubility relative to purely aromatic analogs like those in (e.g., trifluoromethylbenzothiazole derivatives) .

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